molecular formula C21H17N5O5S B12171777 methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12171777
M. Wt: 451.5 g/mol
InChI Key: BIMJTWNUFMRJSQ-UHFFFAOYSA-N
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Description

The compound methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic molecule featuring a thiazole core substituted with a methoxyphenyl group at position 5, an acetylated benzotriazinone moiety at position 2, and a methyl ester at position 3. Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement .

Properties

Molecular Formula

C21H17N5O5S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H17N5O5S/c1-30-15-10-6-4-8-13(15)18-17(20(29)31-2)23-21(32-18)22-16(27)11-26-19(28)12-7-3-5-9-14(12)24-25-26/h3-10H,11H2,1-2H3,(H,22,23,27)

InChI Key

BIMJTWNUFMRJSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and benzotriazine moieties may enhance its pharmacological profile. The structural formula can be represented as follows:

C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Biological Activity

1. Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole-based compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .

2. Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds containing the thiazole moiety can inhibit the proliferation of cancer cells. For instance, certain thiazole derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potent anticancer effects .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Binding : It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells .

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated that it effectively inhibited the growth of several pathogenic bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that the compound induced apoptosis in A-431 and Jurkat cells with IC50 values significantly lower than those for conventional treatments .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialE. coli12.5
AnticancerA-4310.98
AnticancerJurkat1.25

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity, and a benzotriazine moiety that enhances its pharmacological profile. Its molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 382.43 g/mol. The presence of methoxy and acetyl groups contributes to its lipophilicity and potential for cellular permeability.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the thiazole and benzotriazine rings can significantly enhance cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A synthesized derivative exhibited IC50 values comparable to standard chemotherapeutic agents like Doxorubicin against MCF-7 breast cancer cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing and electron-donating groups in the structure influence its efficacy:

  • Case Study : Compounds with halogen substitutions demonstrated increased antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.58 µM to 8.74 µM against various pathogens .

Biochemical Mechanisms

The mechanism of action for methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves several pathways:

  • Inhibition of DNA Synthesis : Its benzotriazine component may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been observed to induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Applications in Drug Development

The compound serves as a lead structure for developing novel therapeutics targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further optimization through medicinal chemistry approaches.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)1 µM
AntimicrobialE. coli5 µM
AntimicrobialS. aureus7 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and inferred properties.

Table 1: Structural and Functional Group Comparison

Compound ID Core Structure Key Substituents Potential Implications Reference
Target Compound 1,3-Thiazole 2-Methoxyphenyl, benzotriazinone-acetyl, methyl ester Enhanced aromatic interactions, metabolic stability -
Methyl 3-[[4-(4-bromo-2-formylphenoxy)... () 1,3,5-Triazine Bromo, methoxyphenoxy, benzoate ester Electrophilic reactivity (bromo), UV absorption
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Acetoxyphenyl, bromobenzylidene, methyl ester Extended conjugation, possible fluorescence
Ethyl 2-(3-(4-butoxybenzoyl)... () 1,3-Thiazole + pyrrole Butoxybenzoyl, ethoxyphenyl, methyl ester Lipophilicity, surfactant-like properties
4-[[5-(5-Chloro-2-methoxyphenyl)... () 1,3,4-Thiadiazole Chloro-methoxyphenyl, benzoic acid Acidity, metal chelation potential

Key Observations

Core Scaffolds :

  • The target compound’s 1,3-thiazole core (common in bioactive molecules) contrasts with 1,3,5-triazine () and thiazolo-pyrimidine (). Thiazoles are more compact, favoring membrane permeability, while fused systems (e.g., pyrimidine in ) may enhance planar stacking for DNA intercalation .

In contrast, bromo substituents () increase molecular weight and halogen bonding capacity . Methoxy groups (common in ) enhance solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.

Physicochemical Properties :

  • The methyl ester in the target compound likely improves bioavailability compared to ethyl or allyl esters (), which may increase lipophilicity but hinder hydrolysis .
  • Compounds with sulfonyl or sulfanyl groups () exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Table 2: Hypothetical Bioactivity Based on Analogues

Compound Type Reported or Inferred Activity Target Compound Hypothesis
Triazine derivatives () Herbicides (e.g., triflusulfuron methyl) Possible agrochemical applications
Thiazolo-pyrimidines () Anticancer (DNA intercalation) Antiproliferative activity
Thiadiazoles () Antimicrobial (metal chelation) Antibacterial or antifungal properties

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